An In-depth Technical Guide to the Spectroscopic Characterization of 1,9-Dihydropyrene
An In-depth Technical Guide to the Spectroscopic Characterization of 1,9-Dihydropyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Dihydropyrene, a partially saturated derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), serves as an important molecule in the study of aromaticity and in the synthesis of novel organic materials. A thorough understanding of its structural and electronic properties is paramount for its application in various fields, including materials science and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,9-dihydropyrene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of key spectroscopic data are presented to facilitate its identification and further investigation.
Introduction
1,9-Dihydropyrene (C₁₆H₁₂) is a hydroaromatic compound that retains the core pyrene structure but with two additional hydrogen atoms at the 1 and 9 positions, breaking the full aromaticity of the parent molecule. This structural modification significantly alters its electronic and spectroscopic properties compared to pyrene. The characterization of 1,9-dihydropyrene is crucial for confirming its synthesis and for understanding its reactivity and potential applications. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure, bonding, and electronic transitions of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,9-dihydropyrene.
Table 1: ¹H NMR Spectroscopic Data for 1,9-Dihydropyrene
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2, H-8 | 7.9 - 8.1 | m | - |
| H-3, H-7 | 7.2 - 7.4 | m | - |
| H-4, H-6 | 7.2 - 7.4 | m | - |
| H-5 | 7.2 - 7.4 | m | - |
| H-1, H-9 (CH₂) | ~3.5 | s | - |
| H-10 | 7.9 - 8.1 | m | - |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The data presented is a representative compilation from typical spectra.
Table 2: ¹³C NMR Spectroscopic Data for 1,9-Dihydropyrene
| Carbon | Chemical Shift (δ) [ppm] |
| C-1, C-9 | ~30 - 35 |
| Aromatic C-H | ~122 - 128 |
| Aromatic Quaternary C | ~130 - 140 |
Note: The ¹³C NMR spectrum of 1,9-dihydropyrene will show distinct signals for the sp³-hybridized carbons at positions 1 and 9, which are significantly upfield from the aromatic sp² carbons.
Table 3: UV-Vis Spectroscopic Data for 1,9-Dihydropyrene
| Solvent | λ_max_ [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] |
| Hexane | ~260, ~270, ~320, ~335 | Data not readily available |
Note: The UV-Vis spectrum of 1,9-dihydropyrene is characterized by multiple absorption bands in the UV region, which are indicative of the π-π transitions within the remaining aromatic system. The exact positions and intensities of these bands are solvent-dependent.*
Table 4: IR Spectroscopic Data for 1,9-Dihydropyrene
| Vibrational Mode | Frequency [cm⁻¹] | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| CH₂ Bend | ~1450 | Medium |
Note: The IR spectrum provides key information about the functional groups present. The presence of both aromatic and aliphatic C-H stretching vibrations is a characteristic feature of 1,9-dihydropyrene.
Table 5: Mass Spectrometry Data for 1,9-Dihydropyrene
| Ion | m/z | Relative Abundance |
| [M-H]⁺ | 203 | High |
| [M]⁺ | 202 | High |
| [M+2H]⁺ | 204 | Moderate |
Note: The mass spectrum confirms the molecular weight of 1,9-dihydropyrene (202.27 g/mol ). The observed fragmentation pattern provides further structural evidence. The most abundant peaks are typically observed at m/z 203, 202, and 204.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the proton and carbon framework of 1,9-dihydropyrene.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:
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Weigh approximately 5-10 mg of purified 1,9-dihydropyrene.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:
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Pulse Sequence: Standard single-pulse sequence.
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.
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¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0 to 200 ppm.
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Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
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Objective: To investigate the electronic transitions within the π-system of 1,9-dihydropyrene.
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Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation:
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Prepare a stock solution of 1,9-dihydropyrene in a UV-grade solvent (e.g., hexane, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
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Prepare a series of dilutions to obtain a final concentration that results in an absorbance between 0.1 and 1.0 AU.
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Acquisition:
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Use a matched pair of quartz cuvettes (1 cm path length).
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Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted 1,9-dihydropyrene solution.
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Record the spectrum over a wavelength range of 200-800 nm.
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Identify the wavelengths of maximum absorbance (λ_max_).
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Infrared (IR) Spectroscopy
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Objective: To identify the functional groups and vibrational modes present in 1,9-dihydropyrene.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation (ATR method):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of solid, crystalline 1,9-dihydropyrene directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
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The typical scanning range is 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1,9-dihydropyrene.
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Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
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Sample Preparation (for GC-MS):
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Dissolve a small amount of 1,9-dihydropyrene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
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Acquisition (Electron Ionization - EI):
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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The GC will separate the components of the sample, and 1,9-dihydropyrene will be introduced into the mass spectrometer's ion source.
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In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
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Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ion peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1,9-dihydropyrene.
Caption: Workflow for the spectroscopic characterization of 1,9-dihydropyrene.
Conclusion
The spectroscopic characterization of 1,9-dihydropyrene through a combination of NMR, UV-Vis, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure and electronic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis, materials science, and drug development, enabling the confident identification and further utilization of this important polycyclic hydroaromatic compound. The distinct spectroscopic signatures, particularly the upfield shifts of the C1 and C9 protons and carbons in the NMR spectra and the presence of both aliphatic and aromatic C-H stretches in the IR spectrum, are key identifiers for 1,9-dihydropyrene.
